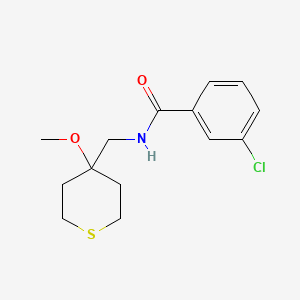![molecular formula C14H13N5O3S B2796550 2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1242904-09-1](/img/structure/B2796550.png)
2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with hydrazonoyl halides in the presence of a catalytic amount of piperidine . The reaction is typically carried out in refluxing ethanol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : Compounds related to 2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide have been synthesized and evaluated for their potential antimicrobial activities. These studies have shown promising results, suggesting that these compounds could be useful in developing new antimicrobial agents (Reddy et al., 2013).
Anticancer Potential : Research has also been conducted on the synthesis of analogs with potential anticancer activities. These studies have found that certain derivatives exhibit promising anticancer properties, indicating their potential use in cancer therapy (Riyadh et al., 2013).
Antiviral Properties : Investigations into the antiviral properties of these compounds have shown that they may have potential in treating viral infections. This includes research on compounds with promising in vitro activity against coronaviruses, suggesting a possible application in antiviral drug development (Jilloju et al., 2021).
Pharmacological Potential : The structural combination of heterocycles like 1,2,4-triazole in these compounds increases the likelihood of interaction with various biological targets, making them scientifically attractive for pharmacological studies (Fedotov et al., 2022).
Zukünftige Richtungen
The future directions for research on “2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide” and similar compounds could involve further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, could also be a focus of future research .
Wirkmechanismus
Target of Action
The compound, 2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide, is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound is likely to involve interactions with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This interaction can lead to the inhibition of the enzyme’s activity, thereby exerting its pharmacological effects .
Biochemical Pathways
Given its enzyme inhibitory activities, it can be inferred that the compound may interfere with the biochemical pathways involving its target enzymes . For instance, inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazolo[4,3-a]pyrazine derivatives . These studies can provide valuable insights into the likely ADME properties of the compound.
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to be a disruption of the normal functioning of its target enzymes. This can lead to a variety of effects depending on the specific enzyme targeted. For example, anticancer effects could be achieved through the inhibition of enzymes essential for cancer cell growth and proliferation .
Biochemische Analyse
Biochemical Properties
It is known that triazole compounds, to which this compound belongs, can interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Cellular Effects
Based on the known cellular effects of other triazole compounds , it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-10-4-2-3-9(7-10)18-5-6-19-12(13(18)21)16-17-14(19)23-8-11(15)20/h2-7H,8H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZWTOGHZTBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)
![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)
![4-[1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2796470.png)
![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)
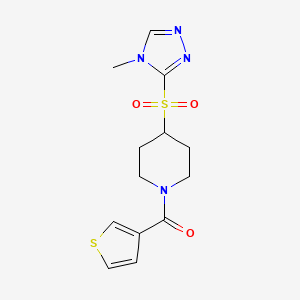
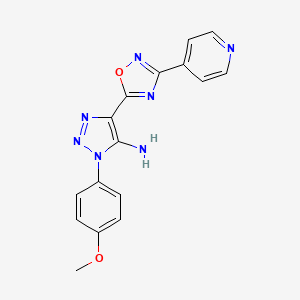
![(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B2796476.png)
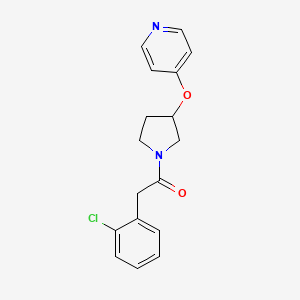
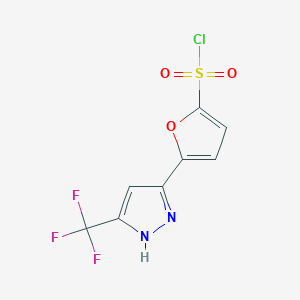
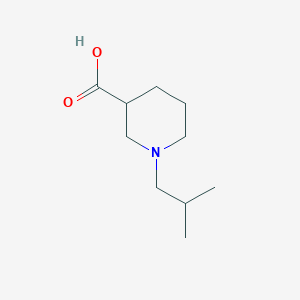
![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)
